molecular formula C21H26N2O4 B10881229 [4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone

[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone

Cat. No.: B10881229
M. Wt: 370.4 g/mol
InChI Key: NFQBGDPYMVPRDF-UHFFFAOYSA-N
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Description

[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone: is a complex organic compound featuring a piperazine ring substituted with a 2,3-dimethoxybenzyl group and a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2,3-Dimethoxybenzyl Group: The piperazine core is then reacted with 2,3-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the 2,3-dimethoxybenzyl group.

    Attachment of the 2-Methoxyphenyl Group: Finally, the compound is reacted with 2-methoxybenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone: undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The exact mechanism of action of [4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone is not fully understood. it is believed to interact with specific molecular targets such as neurotransmitter receptors in the brain. These interactions can modulate the activity of these receptors, potentially leading to therapeutic effects in conditions like depression or anxiety.

Comparison with Similar Compounds

[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone: can be compared with other piperazine derivatives, such as:

    [4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone: Similar structure but with additional methoxy groups, potentially altering its biological activity.

    [4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-(2-furyl)methanone: Contains a furan ring instead of a methoxyphenyl group, which may affect its chemical properties and applications.

These comparisons highlight the uniqueness of This compound

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C21H26N2O4/c1-25-18-9-5-4-8-17(18)21(24)23-13-11-22(12-14-23)15-16-7-6-10-19(26-2)20(16)27-3/h4-10H,11-15H2,1-3H3

InChI Key

NFQBGDPYMVPRDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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